
(-)-Isoledene
Overview
Description
(-)-Isoledene is a complex organic compound known for its unique structural features. This compound belongs to the class of cyclopropane derivatives and is characterized by its fused ring system, which includes a cyclopropane ring fused to an azulene framework. The presence of multiple chiral centers and methyl groups adds to its structural complexity and potential for diverse chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (-)-Isoledene typically involves multi-step organic reactions. One common approach is the cyclopropanation of azulene derivatives using diazo compounds under catalytic conditions. The reaction conditions often include the use of transition metal catalysts such as rhodium or copper complexes, which facilitate the formation of the cyclopropane ring.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can enhance the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
(-)-Isoledene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon or other suitable reducing agents.
Substitution: Electrophilic substitution reactions can occur at the methyl groups or the azulene ring, using reagents like halogens or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Halogens (e.g., chlorine, bromine), sulfonyl chlorides.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted derivatives with various functional groups.
Scientific Research Applications
(-)-Isoledene has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development due to its unique structural features and potential bioactivity.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its rigid and stable structure.
Mechanism of Action
The mechanism of action of (-)-Isoledene involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Cyclopropane derivatives: Compounds with similar cyclopropane ring structures, such as cyclopropane carboxylic acid.
Azulene derivatives: Compounds with azulene frameworks, such as guaiazulene.
Uniqueness
(-)-Isoledene is unique due to its fused ring system combining cyclopropane and azulene, along with multiple chiral centers and methyl groups. This structural complexity contributes to its diverse chemical reactivity and potential for various scientific applications.
Properties
IUPAC Name |
(1aR,4R,7R,7bS)-1,1,4,7-tetramethyl-1a,2,3,4,5,6,7,7b-octahydrocyclopropa[e]azulene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24/c1-9-6-8-12-14(15(12,3)4)13-10(2)5-7-11(9)13/h9-10,12,14H,5-8H2,1-4H3/t9-,10-,12-,14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUQDPKOFUKFKFD-BGOOENEXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C(C2(C)C)C3=C1CCC3C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@H]2[C@@H](C2(C)C)C3=C1CC[C@H]3C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40572716 | |
| Record name | (1aR,4R,7R,7bS)-1,1,4,7-Tetramethyl-1a,2,3,4,5,6,7,7b-octahydro-1H-cyclopropa[e]azulene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40572716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95910-36-4 | |
| Record name | (1aR,4R,7R,7bS)-1,1,4,7-Tetramethyl-1a,2,3,4,5,6,7,7b-octahydro-1H-cyclopropa[e]azulene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40572716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of (-)-isoledene?
A1: this compound has a molecular formula of C15H24 and a molecular weight of 204.35 g/mol.
Q2: What are the key spectroscopic characteristics of this compound?
A2: While specific spectroscopic data for this compound itself is limited in the provided research, its identification is often confirmed through GC-MS analysis. This technique combines gas chromatography for separation with mass spectrometry for structural elucidation based on fragmentation patterns. Researchers often compare these patterns with known databases to confirm the identity of this compound. [, , ]
Q3: Which plant species are known to contain this compound?
A3: this compound has been identified in the essential oils and extracts of several plant species, including:
- Dipterocarpus alatus []
- Fragaria viridis (Green strawberry) []
- Ambrosia artemisiifolia []
- Gossypium barbadense (Cotton) []
- Toona sureni []
- Jasminum sambac (Jasmine) []
- Codonopsis lanceolata [, ]
- Acronychia pedunculata [, ]
- Luculia yunnanensis []
- Mundulea sericea []
- Pinus armandii []
- Cinnamomum amphora []
- Syzygium densiflorum []
- Nerium oleander []
- Inula cuspidata []
- Piper cubeba []
Q4: Does this compound exhibit any notable biological activities?
A4: Research suggests that this compound contributes to the overall bioactivity of certain essential oils. For instance, the oleo-resin of Dipterocarpus alatus, rich in this compound, displayed significant cytotoxic activity against the U937 cancer cell line. [] Additionally, studies on Mesua ferrea oleo-gum resin, containing this compound, have explored its potential to induce apoptosis in HCT 116 cells. [] Furthermore, this compound, along with other volatile compounds in Streptomyces globisporus JK-1, demonstrated fumigant activity against Penicillium talicum, a fungal pathogen affecting citrus fruits. []
Q5: What is the mechanism behind the observed cytotoxic activity?
A5: While the specific mechanism of action for this compound's cytotoxic activity requires further investigation, research suggests that in the case of Mesua ferrea oleo-gum resin, it may involve the induction of apoptosis through ROS-mediated modulation of proteins within apoptotic pathways. []
Q6: Is this compound used as a starting material for synthesizing other compounds?
A6: Yes, (+)-aromadendrene, a closely related sesquiterpene, can be readily converted to this compound. [] This conversion is significant because (+)-aromadendrene is a readily available compound found in Eucalyptus oil. This compound can then be further utilized to synthesize various compounds, including the blue colorant guaiazulene. [] Additionally, this compound has been explored as a precursor in the synthesis of guaiane-type compounds, showcasing its versatility in organic synthesis. []
Q7: What are the advantages of using this compound as a starting material in organic synthesis?
A7: this compound's structure, containing a cyclopropane ring and a double bond, makes it a versatile starting material. Its reactivity allows for various chemical transformations, such as ring-opening reactions and rearrangements, enabling the synthesis of diverse molecular scaffolds. []
Q8: How is this compound typically detected and quantified in plant materials?
A8: Gas chromatography coupled with mass spectrometry (GC-MS) is the primary technique used to identify and quantify this compound in essential oils and extracts. [, , , , ] Researchers employ various extraction methods, including hydrodistillation, solvent extraction, and headspace solid-phase microextraction (HS-SPME), to isolate volatile compounds like this compound before GC-MS analysis.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


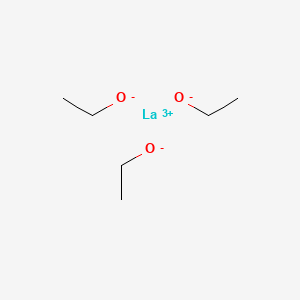
![(trans,trans)-4-Pentylphenyl 4'-propyl-[1,1'-bi(cyclohexane)]-4-carboxylate](/img/structure/B1602062.png)
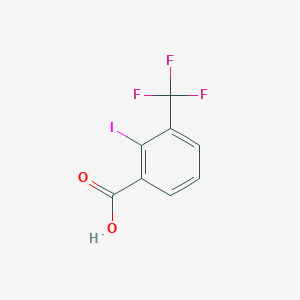
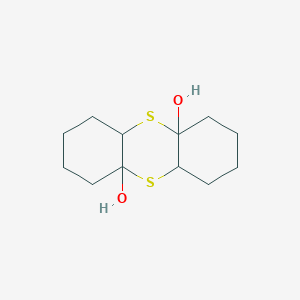
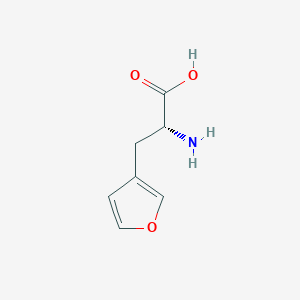


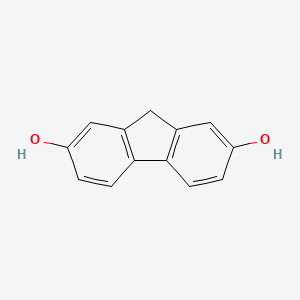

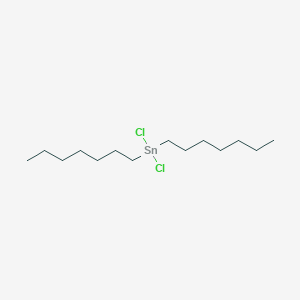
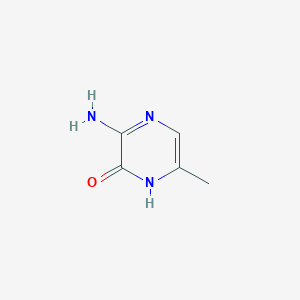

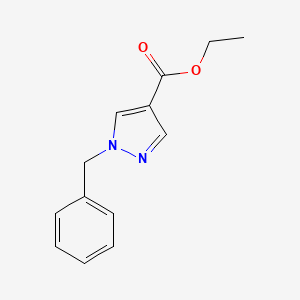
![Disodium;5-[2-(1,4,6,9-tetraoxa-5-silanuidaspiro[4.4]nonan-5-yloxy)ethoxy]-1,4,6,9-tetraoxa-5-silanuidaspiro[4.4]nonane](/img/structure/B1602079.png)
